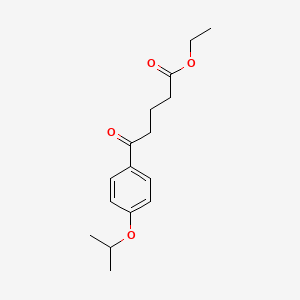

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

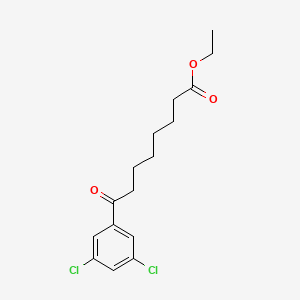

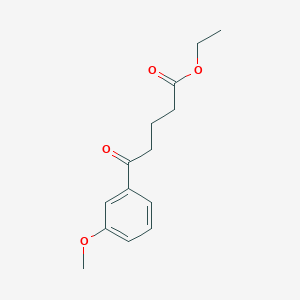

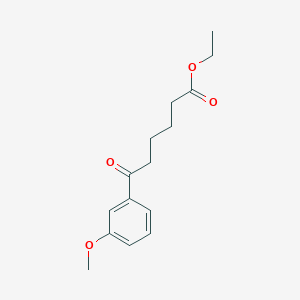

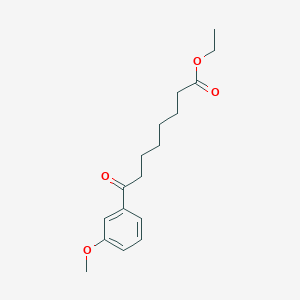

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate is a chemical compound with the molecular formula C16H22O4 . It has a molecular weight of 278.34 . The IUPAC name for this compound is ethyl 5-(4-isopropoxyphenyl)-5-oxopentanoate . The InChI code for this compound is 1S/C16H22O4/c1-4-19-16(18)7-5-6-15(17)13-8-10-14(11-9-13)20-12(2)3/h8-12H,4-7H2,1-3H3 .

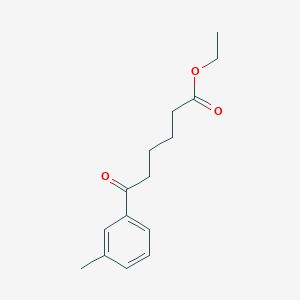

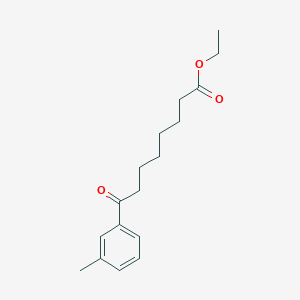

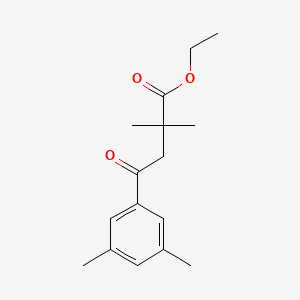

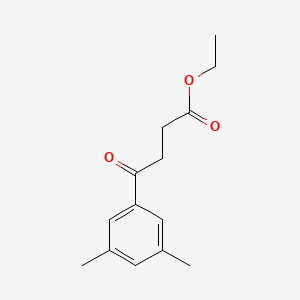

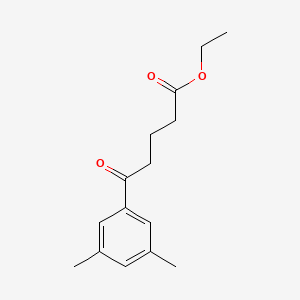

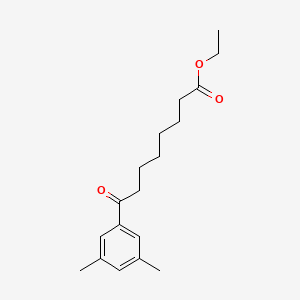

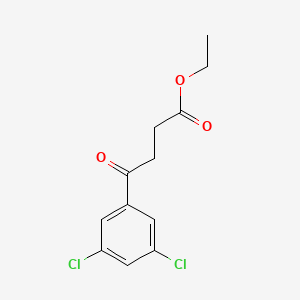

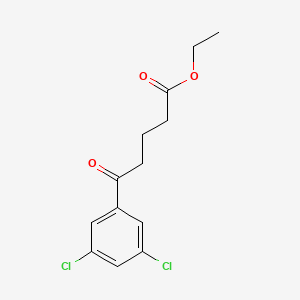

Molecular Structure Analysis

The molecular structure of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate consists of a pentanoate group attached to an ethyl group and a 4-isopropoxyphenyl group . The presence of the oxo group indicates that there is a carbonyl group (=O) in the molecule .Physical And Chemical Properties Analysis

The boiling point of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate is 399.4ºC at 760 mmHg . The compound has a flash point of 174.5ºC . The density of this compound is 1.052g/cm³ .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : Ethyl (R)-2-hydroxy-4-phenylbutyrate, a related compound, is synthesized from acetophenone and diethyl oxalate, demonstrating techniques applicable to similar compounds like Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate. This process involves chemo- and enantioselective hydrogenation, a potentially relevant method for similar esters (Herold et al., 2000).

Photoisomerization and Fluorescence : Studies on related esters like ethyl-4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1H)pyrrole-3-carboxylate reveal insights into photoisomerization and fluorescence behavior, which can be extrapolated to understand similar properties in Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate (Vyňuchal et al., 2008).

Crystal Structures : X-ray diffraction studies on structurally related compounds provide insights into the crystal structures that could be applicable in understanding the physical characteristics of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate (Kurbanova et al., 2009).

Thermodynamic Properties : The combustion energies, enthalpies of combustion, and formation of related esters offer valuable information on thermodynamic properties that may be relevant to Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate (Klachko et al., 2020).

Biological and Material Science Applications

Production of Poly(3-hydroxyalkanoates) : Research on the production of poly-3-hydroxy-5-(4'-tolyl)valerate, a polymer with aromatic substituents, using Pseudomonas oleovorans provides insights into biopolymer synthesis that could be relevant to derivatives of Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate (Curley et al., 1996).

Optical Storage in Azo Polymers : The cooperative motion of polar side groups in amorphous polymers, as studied in certain azo polymers, could be analogous to the behavior of polymers derived from Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate (Meng et al., 1996).

Propriétés

IUPAC Name |

ethyl 5-oxo-5-(4-propan-2-yloxyphenyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-19-16(18)7-5-6-15(17)13-8-10-14(11-9-13)20-12(2)3/h8-12H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDNYGILRCKCDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645789 |

Source

|

| Record name | Ethyl 5-oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxo-5-(4-isopropoxyphenyl)valerate | |

CAS RN |

898757-71-6 |

Source

|

| Record name | Ethyl 5-oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.